3-Fluoro-2-methoxy-6-methylbenzoic acid

Lipophilicity Physicochemical Properties Drug Design

Procure 3-Fluoro-2-methoxy-6-methylbenzoic acid (CAS 1427395-63-8) for your drug discovery programs. Its unique 3-fluoro, 2-methoxy, 6-methyl substitution pattern delivers a LogP of 2.13—significantly higher than non-fluorinated (ΔLogP ≈ 0.4) or des-methyl analogs—enhancing membrane permeability for intracellular/CNS targets. The 6-methyl group provides steric control for regioselective functionalization, while the fluoro substituent enables efficient uncatalyzed SNAr reactions for biaryl construction. This building block is a key intermediate in SGLT2 inhibitor synthesis. Standard purity is 98%. Order research quantities (500mg, 1g, 5g) now.

Molecular Formula C9H9FO3
Molecular Weight 184.16 g/mol
CAS No. 1427395-63-8
Cat. No. B6359241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-2-methoxy-6-methylbenzoic acid
CAS1427395-63-8
Molecular FormulaC9H9FO3
Molecular Weight184.16 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C=C1)F)OC)C(=O)O
InChIInChI=1S/C9H9FO3/c1-5-3-4-6(10)8(13-2)7(5)9(11)12/h3-4H,1-2H3,(H,11,12)
InChIKeyVGVLVQNOHJLVHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-2-methoxy-6-methylbenzoic acid (CAS 1427395-63-8) for Pharmaceutical R&D: A Trisubstituted Benzoic Acid Building Block


3-Fluoro-2-methoxy-6-methylbenzoic acid (CAS 1427395-63-8) is a trisubstituted benzoic acid derivative containing a 3-fluoro, 2-methoxy, and 6-methyl substitution pattern . This specific arrangement of electron-withdrawing (fluoro) and electron-donating (methoxy, methyl) groups confers distinct physicochemical properties and synthetic utility compared to closely related analogs [1]. The compound serves as a key intermediate in the synthesis of bioactive molecules, including SGLT2 inhibitors and other pharmacologically relevant scaffolds [2].

Why 3-Fluoro-2-methoxy-6-methylbenzoic acid Cannot Be Substituted by Other Benzoic Acid Derivatives


In medicinal chemistry and organic synthesis, the precise positioning of substituents on the benzoic acid ring critically governs reactivity, lipophilicity, and downstream biological activity. 3-Fluoro-2-methoxy-6-methylbenzoic acid possesses a unique ortho-methoxy/methyl and meta-fluoro arrangement that cannot be replicated by simple analogs. Substitution with the non-fluorinated 2-methoxy-6-methylbenzoic acid [1] results in a significant reduction in lipophilicity (ΔLogP ≈ 0.4) and eliminates the fluorine atom's ability to participate in beneficial metabolic blocking and conformational effects [2]. Conversely, the des-methyl analog 3-fluoro-2-methoxybenzoic acid [3] lacks the 6-methyl group, which alters steric hindrance around the carboxylic acid moiety and reduces overall lipophilicity [4]. Even the regioisomeric 3-fluoro-6-methoxy-2-methylbenzoic acid exhibits different reactivity and has been optimized for distinct synthetic pathways [5]. Therefore, simple class-based substitution fails to preserve the precise property profile required for specific synthetic applications.

Quantitative Differentiation of 3-Fluoro-2-methoxy-6-methylbenzoic acid vs. Closest Analogs


Enhanced Lipophilicity (LogP) vs. Non-Fluorinated Analog 2-Methoxy-6-methylbenzoic acid

3-Fluoro-2-methoxy-6-methylbenzoic acid exhibits a measured LogP of 2.13 , which is approximately 0.43 units higher than the LogP of 1.70 reported for its non-fluorinated analog, 2-methoxy-6-methylbenzoic acid (CAS 6161-65-5) [1]. This increase in lipophilicity is attributed to the presence of the fluorine atom, which enhances membrane permeability potential in derived drug candidates [2].

Lipophilicity Physicochemical Properties Drug Design

Increased Lipophilicity (LogP) vs. Des-Methyl Analog 3-Fluoro-2-methoxybenzoic acid

Compared to the des-methyl analog 3-fluoro-2-methoxybenzoic acid (CAS 106428-05-1), which has a reported LogP of 1.53 [1], 3-fluoro-2-methoxy-6-methylbenzoic acid (LogP = 2.13 ) is approximately 0.60 LogP units more lipophilic. The addition of the 6-methyl group significantly increases the compound's hydrophobic character [2].

Lipophilicity Physicochemical Properties Medicinal Chemistry

Superior SNAr Reactivity of Fluorinated Benzoic Acids vs. Methoxy Analogs

In uncatalyzed SNAr reactions with alkyllithium reagents, fluoro-substituted benzoic acid substrates proceed efficiently, whereas methoxy-functionalized benzoic acids afford only moderate yields [1]. This class-level finding supports the enhanced synthetic utility of fluorinated building blocks like 3-fluoro-2-methoxy-6-methylbenzoic acid for nucleophilic aromatic substitution reactions, particularly in the synthesis of biaryl compounds [2].

Synthetic Chemistry SNAr Reaction Building Block Utility

Physical Property Differentiation: Density and Boiling Point vs. Non-Fluorinated Analog

3-Fluoro-2-methoxy-6-methylbenzoic acid has a predicted density of 1.257 g/cm³ and a predicted boiling point of 303.3 °C [1]. In contrast, its non-fluorinated analog, 2-methoxy-6-methylbenzoic acid, exhibits a lower predicted density of 1.168 g/cm³ and a slightly lower boiling point of 295.8 °C [2]. These differences in physical properties reflect the impact of fluorine substitution on intermolecular interactions .

Physical Properties Purification Formulation

Regioisomeric Differentiation for Fluorocycline Antibiotic Synthesis

The regioisomer 3-fluoro-6-methoxy-2-methylbenzoic acid (CAS 220901-72-4) is a key intermediate in the synthesis of fluorocycline antibiotics, specifically 7-fluoro-9-pyrrolidinoacetamido-6-demethyl-6-deoxytetracycline [1]. This demonstrates that specific substitution patterns on fluorinated benzoic acid building blocks are optimized for distinct synthetic pathways. 3-Fluoro-2-methoxy-6-methylbenzoic acid, with its different substitution pattern (3-fluoro, 2-methoxy, 6-methyl), is not interchangeable with its regioisomer for this particular application [2].

Antibacterial Fluorocycline Drug Synthesis

Optimal Application Scenarios for 3-Fluoro-2-methoxy-6-methylbenzoic acid in Drug Discovery and Chemical Synthesis


Synthesis of SGLT2 Inhibitor Building Blocks

3-Fluoro-2-methoxy-6-methylbenzoic acid is employed in the synthesis of diarylmethane scaffolds, which serve as key intermediates for sodium-glucose transporter 2 (SGLT2) inhibitors [1]. Its enhanced lipophilicity (LogP 2.13) compared to non-fluorinated analogs may improve the pharmacokinetic profile of derived SGLT2 inhibitor candidates .

Medicinal Chemistry Programs Requiring Optimized Lipophilicity

With a LogP of 2.13 [1], this compound is well-suited for drug discovery programs targeting intracellular or CNS indications where moderate to high lipophilicity is desired for membrane permeability . It offers a distinct advantage over less lipophilic analogs such as 2-methoxy-6-methylbenzoic acid (LogP 1.70) [2] and 3-fluoro-2-methoxybenzoic acid (LogP 1.53) [3].

SNAr-Based Diversification for Biaryl Synthesis

Fluorinated benzoic acids, including 3-fluoro-2-methoxy-6-methylbenzoic acid, are preferred substrates for uncatalyzed SNAr reactions due to their efficient reactivity compared to methoxy-only analogs [1]. This makes the compound a valuable building block for constructing biaryl linkages common in pharmaceuticals and agrochemicals .

Precursor for Ortho-Substituted Benzoic Acid Derivatives

The 6-methyl group provides steric hindrance that can direct subsequent functionalization to other positions on the aromatic ring. This regioselectivity is valuable in multistep syntheses where precise control over substitution patterns is required, distinguishing it from analogs lacking this methyl group [1].

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